![molecular formula C12H14Cl3N3O2 B11087558 N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide](/img/structure/B11087558.png)
N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide
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Overview
Description
N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a tert-butyl group, a urea moiety, and a pyridyl ring substituted with chlorine and a methyl group. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA typically involves the reaction of tert-butyl isocyanate with 2,5,6-trichloro-4-methyl-3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a wide range of substituted pyridyl ureas.
Scientific Research Applications
N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]THIOUREA: Similar structure but with a thiourea moiety.
N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]AMIDE: Similar structure but with an amide moiety.
Uniqueness
N-(TERT-BUTYL)-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14Cl3N3O2 |
---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H14Cl3N3O2/c1-5-6(8(14)16-9(15)7(5)13)10(19)17-11(20)18-12(2,3)4/h1-4H3,(H2,17,18,19,20) |
InChI Key |
LSVIWDRCQZMDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
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